molecular formula C5H10Cl2F3N B2375533 N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride CAS No. 2247106-47-2

N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride

Cat. No.: B2375533
CAS No.: 2247106-47-2
M. Wt: 212.04
InChI Key: LXTPLJPGWXNMFA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF3N.ClH/c1-10(3-2-6)4-5(7,8)9;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTPLJPGWXNMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride typically involves the reaction of 2-chloroethylamine with trifluoroacetic acid, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and distillation to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield 2-chloroethanol and trifluoroacetic acid, while oxidation could produce various oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, which can be beneficial in drug development.

  • Anticancer Research : One of the notable applications of this compound is in the synthesis of piperazine derivatives that have shown promise as anticancer agents. For instance, it has been used as an intermediate in the synthesis of ponatinib, a drug indicated for the treatment of certain types of leukemia . The synthesis involves cyclization reactions that utilize N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine; hydrochloride to form essential piperazine rings.
  • Retinol Binding Protein 4 Antagonists : Research has indicated that compounds similar to N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine; hydrochloride can act as antagonists for retinol binding protein 4. This activity is crucial for developing treatments for age-related macular degeneration and other retinal diseases .

Synthesis of Chemical Intermediates

The compound serves as a key building block in the synthesis of various chemical intermediates:

  • Piperazine Derivatives : As mentioned earlier, it is extensively used to create piperazine moieties that are integral to numerous pharmaceuticals. The ability to modify its structure allows chemists to tailor these derivatives for specific therapeutic effects.
  • Fluorinated Compounds : The trifluoromethyl group in its structure enhances the lipophilicity and metabolic stability of derived compounds, making them more effective in biological systems .

Several studies highlight the effectiveness of using N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine; hydrochloride in drug development:

  • A study demonstrated the successful synthesis of a novel piperazine derivative that exhibited significant anticancer activity against leukemia cell lines .
  • Another investigation into retinol binding protein antagonists showed that modifications based on this compound led to improved efficacy in reducing lipofuscin accumulation in retinal cells .

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA, proteins, and other biomolecules, disrupting their normal function. This alkylation can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets and pathways involved include DNA alkylation and the subsequent activation of DNA repair mechanisms, which can trigger apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Related Chloroethylamine Derivatives

Structural and Physicochemical Properties

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
Target Compound 2730-52-1 C₃H₆F₃N·HCl 149.54 Trifluoroethyl, methyl, chloroethyl Pharmaceutical intermediate
HN1 Hydrochloride 3590-07-6 C₆H₁₄Cl₃N 206.54 Bis(chloroethyl), ethyl Chemotherapy (nitrogen mustard)
Mechlorethamine (HN2) Hydrochloride 51-75-2* C₅H₁₁Cl₂N·HCl 192.52 Bis(chloroethyl), methyl Cancer therapy (alkylating agent)
2-(N,N-Dimethylamino)ethyl chloride hydrochloride 4584-46-7 C₄H₁₁Cl₂N 144.04 Dimethylamino, chloroethyl Surfactants, drug synthesis (e.g., diltiazem)
2-(N,N-Diisopropylamino)ethyl chloride hydrochloride 4261-68-1 C₈H₁₈Cl₂N 208.14 Diisopropylamino, chloroethyl Chemical synthesis, potential nerve agent precursor

Note: HN2 CAS RN inferred from context in .

Key Differences and Implications

Substituent Effects :
  • Trifluoroethyl Group (Target Compound) :
    The -CF₃ group increases electronegativity and lipophilicity compared to chloroethyl analogs. This enhances metabolic stability and membrane permeability, making it valuable in CNS-targeting drug intermediates .
  • Bis(chloroethyl) Groups (HN1/HN2) :
    Nitrogen mustards like HN1 and HN2 feature two chloroethyl groups, enabling DNA cross-linking via aziridinium intermediate formation. This confers potent alkylating activity but also systemic toxicity .
  • Amino Group Variations: Dimethylamino (4584-46-7): Enhances solubility and reactivity in surfactant synthesis. Diisopropylamino (4261-68-1): Bulky substituents reduce reactivity, favoring applications in specialty chemicals .
Physicochemical Data :
  • Solubility: The trifluoroethyl group in the target compound likely reduces water solubility compared to dimethylamino analogs but improves organic solvent compatibility.
  • Stability : Trifluoromethyl groups resist hydrolysis better than chloroethyl groups, which are prone to nucleophilic substitution .

Pharmaceutical Intermediates

The target compound’s trifluoroethyl group is leveraged in synthesizing fluorinated analogs of bioactive molecules. For example, fluorinated amines are critical in developing protease inhibitors and kinase modulators .

Nitrogen Mustards (HN1/HN2)

  • Mechanism : Form aziridinium ions under physiological conditions, cross-linking DNA guanine residues. This disrupts replication but causes dose-limiting myelosuppression .
  • Clinical Use : HN2 (mechlorethamine) is used in Hodgkin’s lymphoma and topical treatments for mycosis fungoides .

Surfactants and Agrochemicals

Compounds like 2-(N,N-Dimethylamino)ethyl chloride hydrochloride are precursors to quaternary ammonium surfactants, which are pivotal in agricultural formulations and drug delivery systems .

Biological Activity

N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride, also known as nitrogen mustard or 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride, is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₃H₉Cl₂N
  • CAS Number: 4535-90-4
  • IUPAC Name: N-(2-Chloroethyl)-N-methylethanamine hydrochloride
  • Structure: The compound features a chloroethyl group attached to a nitrogen atom that is also bonded to a methyl group.

N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine acts primarily as an alkylating agent. Its mechanism involves the formation of reactive intermediates that can covalently bind to DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This property is particularly useful in cancer therapy, where it can induce apoptosis in rapidly dividing cells.

Antitumor Effects

Numerous studies have demonstrated the antitumor efficacy of nitrogen mustards. For instance:

  • Case Study 1: A study published in Cancer Research highlighted the effectiveness of nitrogen mustards in treating various types of cancers, including lymphomas and leukemias. The drug was shown to significantly reduce tumor size in animal models when administered at therapeutic doses .
  • Case Study 2: Clinical trials have indicated that nitrogen mustards can be effective as part of combination chemotherapy regimens for treating breast and ovarian cancers. The synergistic effects with other chemotherapeutic agents enhance overall efficacy while potentially reducing resistance .

Cytotoxicity and Side Effects

While effective as an anticancer agent, nitrogen mustards are also associated with several side effects due to their cytotoxic nature:

  • Hematological Toxicity: Patients may experience myelosuppression, leading to anemia and increased susceptibility to infections.
  • Gastrointestinal Effects: Nausea and vomiting are common adverse effects noted in clinical settings.
  • Long-term Risks: There is an increased risk of secondary malignancies due to the mutagenic potential of alkylating agents .

In Vitro Studies

In vitro studies have shown that nitrogen mustards exhibit dose-dependent cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa (cervical)5.0
MCF-7 (breast)3.5
A549 (lung)4.0

In Vivo Studies

Animal models have been employed to assess the therapeutic potential and safety profile of nitrogen mustards:

  • Study 1: In a mouse model of lymphoma, administration of nitrogen mustard resulted in a significant reduction in tumor burden compared to control groups .
  • Study 2: A study involving rats showed that long-term exposure led to organ toxicity but also provided insights into dosage optimization for minimizing side effects while maintaining efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.